molecular formula C23H14BrClN6S B12712030 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- CAS No. 116989-75-4

1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-

Cat. No.: B12712030
CAS No.: 116989-75-4
M. Wt: 521.8 g/mol
InChI Key: ZAFFPVFMPQTALZ-UHFFFAOYSA-N
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Description

1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and indoloquinoxalinyl groups. Common reagents used in these reactions include hydrazine derivatives, bromine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield sulfonic acids, while nucleophilic substitution can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities can be explored. It may serve as a lead compound for drug discovery, targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of specific proteins. The bromophenyl and indoloquinoxalinyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-Triazole derivatives
  • 1H-1,3,4-Triazole-2-thiol derivatives
  • Indoloquinoxaline derivatives

Uniqueness

Compared to similar compounds, 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- stands out due to its unique combination of functional groups. This structural diversity may result in distinct biological activities and chemical reactivity, making it a valuable compound for scientific research.

Properties

CAS No.

116989-75-4

Molecular Formula

C23H14BrClN6S

Molecular Weight

521.8 g/mol

IUPAC Name

4-(4-bromophenyl)-3-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H14BrClN6S/c24-13-5-8-15(9-6-13)31-20(28-29-23(31)32)12-30-19-10-7-14(25)11-16(19)21-22(30)27-18-4-2-1-3-17(18)26-21/h1-11H,12H2,(H,29,32)

InChI Key

ZAFFPVFMPQTALZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NNC(=S)N5C6=CC=C(C=C6)Br

Origin of Product

United States

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